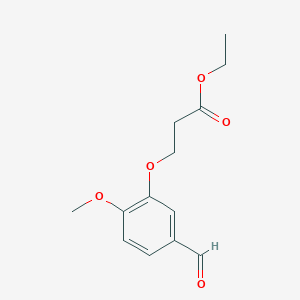

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate

Description

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate is an ester derivative characterized by a phenoxy backbone substituted with a formyl (-CHO) group at position 3 and a methoxy (-OCH₃) group at position 4. The propanoate chain is esterified with an ethyl group, conferring lipophilicity and influencing its reactivity and biological interactions.

Properties

IUPAC Name |

ethyl 3-(5-formyl-2-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-3-17-13(15)6-7-18-12-8-10(9-14)4-5-11(12)16-2/h4-5,8-9H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZIYSGCHIXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC(=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 3-formyl-6-methoxyphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 3-(3-carboxy-6-methoxyphenoxy)propanoate.

Reduction: 3-(3-hydroxymethyl-6-methoxyphenoxy)propanoate.

Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Differences :

- Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate: Features a substituted phenoxy group (formyl and methoxy).

- Ethyl 3-(methylthio)propanoate: Contains a methylthio (-SCH₃) group instead of the aromatic phenoxy moiety.

Functional Properties :

- Odor Activity: Ethyl 3-(methylthio)propanoate is a key aroma compound in pineapple pulp and core, with concentrations of 91.21 µg·kg⁻¹ (pulp) and 42.67 µg·kg⁻¹ (core) . Its odor activity value (OAV) in pineapple pulp ranks fifth among seven major aroma contributors .

- Reactivity : The methylthio group may enhance sulfur-related odor profiles, whereas the formyl group in the target compound could increase electrophilicity, making it more reactive in condensation or nucleophilic addition reactions.

Ethyl 3-(4-Methoxyphenyl)-3-oxopropionate

Structural Differences :

- This compound: Aromatic ring with two substituents (formyl and methoxy) and a propanoate ester.

- Ethyl 3-(4-methoxyphenyl)-3-oxopropionate: Contains a 4-methoxyphenyl group and a ketone (-CO-) at the β-position of the propanoate chain .

Functional Properties :

- Solubility and Reactivity: The ketone group in Ethyl 3-(4-methoxyphenyl)-3-oxopropionate may increase polarity compared to the target compound’s formyl-substituted phenoxy group.

- Biological Activity : Ketones often participate in redox reactions, whereas formyl groups are more reactive in covalent bonding, suggesting divergent biological or synthetic applications.

Chromen-3-yl Propanoate Derivatives

Examples :

- Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate (CAS 573973-49-6): Features a chromen ring with chloro, methyl, and trifluoromethylbenzyloxy substituents .

- Ethyl 3-[6-chloro-4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate (CAS 843615-72-5): Contains a 3-methylbenzyloxy group .

Structural and Functional Comparisons :

- Molecular Complexity : Chromen derivatives exhibit fused aromatic systems, enhancing π-π stacking and interactions with biological targets.

- Substituent Effects : Halogens (e.g., Cl) and trifluoromethyl groups improve metabolic stability and membrane permeability, making these compounds candidates for pharmaceuticals . In contrast, the target compound’s formyl and methoxy groups may favor applications in agrochemicals or as intermediates in drug synthesis.

Thiazolidinone Derivatives

Example: Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe) . Structural Differences:

- Incorporates a thiazolidinone ring and aminomethylene group, contrasting with the target compound’s simple phenoxy backbone.

Functional Properties :

- Biological Activity: Thiazolidinone derivatives exhibit antibacterial and antifungal properties . The formyl group in the target compound could similarly enable interactions with microbial enzymes, though direct comparisons require further study.

Biological Activity

Ethyl 3-(3-formyl-6-methoxyphenoxy)propanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure that includes a formyl group and a methoxy-substituted phenoxy moiety. This unique configuration is believed to enhance its biological efficacy compared to simpler derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is known to cause gastric infections. The compound's mechanism may involve interference with bacterial enzyme systems, similar to other phenolic compounds .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in vitro. It appears to modulate the activity of pro-inflammatory cytokines, potentially reducing inflammation in various models. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

A notable area of research focuses on the anticancer activity of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, with varying degrees of effectiveness depending on the type of cancer. For instance, it has shown promise against breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains methoxy group; unique reactivity | Antimicrobial, anti-inflammatory, anticancer |

| Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)propanoate | Features bromine; alters reactivity | Moderate antimicrobial activity |

| Ethyl 3-(4-methoxyphenoxy)propanoate | Lacks formyl group; limited activity | Minimal biological activity |

The presence of both formyl and methoxy groups in this compound contributes significantly to its enhanced biological activities compared to other derivatives lacking these functionalities .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the efficacy of this compound against H. pylori strains. Results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an alternative treatment for gastric infections .

- Anti-inflammatory Research : In a model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in swelling compared to control groups, indicating its potential use in treating inflammatory disorders .

- Cancer Cell Line Evaluation : In vitro tests on various cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 10 µM, with IC50 values varying based on the specific cancer type tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.